azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate
Description
The compound azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate is a highly complex amphiphilic molecule. Its structure includes:
- Azanium cation: Provides a positively charged nitrogen center.
- Hexose-derived oxane rings: Two substituted oxane (pyran) rings with stereospecific hydroxyl and acylated groups.
- Long-chain acyl substituents: Branched dodecanoyloxy (C12) and tetradecanoyloxy (C14) chains, which confer hydrophobicity.
This compound’s molecular weight exceeds 1200 g/mol (estimated from similar structures in and ), making it significantly larger than simpler ammonium salts.
Properties
IUPAC Name |
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H151N2O20P.H3N/c1-6-11-16-21-26-31-32-37-42-47-52-57-71(88)98-65(55-50-45-40-35-29-24-19-14-9-4)60-72(89)101-78-74(82-69(86)59-64(54-49-44-39-34-28-23-18-13-8-3)97-70(87)56-51-46-41-36-30-25-20-15-10-5)80(100-66(61-83)77(78)102-103(93,94)95)96-62-67-75(90)76(91)73(79(92)99-67)81-68(85)58-63(84)53-48-43-38-33-27-22-17-12-7-2;/h63-67,73-80,83-84,90-92H,6-62H2,1-5H3,(H,81,85)(H,82,86)(H2,93,94,95);1H3/t63-,64-,65-,66-,67-,73-,74-,75-,76-,77-,78-,79+,80-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLRXJKMATDKF-FOMLCKALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)[O-])CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H154N3O20P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1509.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699735-79-9 | |
| Record name | Monophosphoryl 3-deacyl lipid A ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1699735799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOPHOSPHORYL 3-DEACYL LIPID A AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4VSD9WE5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Sugar Backbone
- The starting material is often a protected glucopyranose derivative.
- Stereochemical configuration at carbons 2, 3, 4, 5, and 6 is established using stereoselective glycosylation and protection group manipulations.
- The 3,4,6-trihydroxy-5-amino-oxane moiety is introduced via glycosylation with an amino sugar derivative bearing hydroxytetradecanoyl acyl groups.
Acylation Steps
- The amino groups at the 5-position and the sugar moieties are acylated with tetradecanoyl and dodecanoyl fatty acid derivatives.
- These acylations are carried out using activated fatty acid derivatives (e.g., acid chlorides or anhydrides) under controlled temperature and solvent conditions to ensure regioselectivity and avoid overacylation.
- The acyl chains are typically introduced as 3R-configured tetradecanoyloxytetradecanoyl esters, requiring careful stereochemical control during synthesis.
Phosphorylation
- The phosphate group is introduced at the 1-position of the sugar ring using phosphorylation reagents such as phosphoramidites or phosphoric acid derivatives.
- The reaction conditions are optimized to prevent hydrolysis and maintain the integrity of the acylated sugar backbone.
- The phosphate group is isolated as the hydrogen phosphate and then converted to the ammonium salt form (azanium) to improve solubility and handling.
Final Purification and Characterization
- The product is purified by chromatographic techniques such as reverse-phase HPLC.
- Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
- The stereochemical purity and acylation pattern are verified by advanced analytical methods.
Comparative Table of Key Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Sugar backbone synthesis | Stereoselective glycosylation and protection | Protected glucopyranose, glycosyl donors | Defined chiral sugar scaffold |
| Acylation | Regioselective attachment of fatty acyl chains | Fatty acid chlorides/anhydrides, base | Specific dodecanoyl and tetradecanoyl esters attached |
| Phosphorylation | Introduction of hydrogen phosphate group | Phosphoramidite reagents, controlled pH | Phosphorylated sugar intermediate |
| Salt formation | Conversion to ammonium salt (azanium) | Ammonium salts or NH4OH | Azanium salt form for stability |
| Purification | Chromatography and characterization | Reverse-phase HPLC, NMR, MS | Pure, well-characterized final product |
Research Findings and Challenges
- The synthetic route is complex due to the need for multiple stereocenters and selective acylation.
- The choice of protecting groups and acylation conditions is critical to avoid side reactions.
- The compound’s large molecular weight and amphiphilic nature require careful optimization of purification protocols.
- Synthetic analogues like this are designed as immunostimulants or vaccine adjuvants, necessitating high purity and reproducibility.
Chemical Reactions Analysis
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid A analogues and their properties.
Biology: Employed in research to understand the immune response mechanisms.
Industry: Applied in the development of new vaccine formulations and adjuvant systems.
Mechanism of Action
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate exerts its effects by activating Toll-like receptor 4 (TLR4) on immune cells. This activation leads to the production of proinflammatory cytokines and the stimulation of CD4+ and CD8+ T-cells. The molecular targets involved include TLR4 and its associated signaling pathways, which ultimately result in an enhanced immune response .
Comparison with Similar Compounds
Structural Analogues
Azanium Derivatives with Shorter Acyl Chains
- Example: Azanium;[(2R,3S,4R,5R,6R)-4-hydroxy-6-(2-hydroxyethoxy)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-3-yl] hydrogen phosphate () Key Differences: Replaces dodecanoyloxy/tetradecanoyloxy groups with hydroxyethoxy and shorter hydroxytetradecanoyl chains. Impact: Reduced hydrophobicity and molecular weight (546.6 g/mol) compared to the target compound, likely improving aqueous solubility but diminishing lipid bilayer affinity .
Fluorinated Acylated Sugars
- Example: Compound 16 () Key Differences: Contains perfluorinated undecanoyl chains and triazole linkers instead of natural acyl chains. The target compound’s natural acyl chains may degrade more readily .
Quaternary Ammonium Surfactants
- Example : Hexadecyl(trimethyl)azanium bromide (Cetrimonium bromide, )
- Key Differences : Simple C16 alkyl chain with a trimethylammonium headgroup.
- Impact : Acts as a surfactant with critical micelle concentration (CMC) ~1 mM. The target compound’s multiple acyl chains and phosphate group may enable micelle or liposome formation at lower concentrations but with higher structural complexity .
Functional and Physicochemical Properties
Biological Activity
The compound referred to as azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate is a complex organic molecule with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The azanium compound is characterized by its intricate structure that includes multiple functional groups such as hydroxyls and amides. Its molecular formula suggests a high degree of saturation and potential for interactions with biological systems. The presence of dodecanoyl and tetradecanoyl chains implies lipophilicity, which may influence its bioavailability and interaction with cell membranes.
Mechanisms of Biological Activity
- Nutrient Source : The compound can act as a source of nitrogen and phosphate ions essential for cellular processes. These ions are critical in various biochemical pathways including amino acid synthesis and energy transfer (ATP production) .
- Cell Signaling : The presence of phosphate groups suggests a potential role in cell signaling pathways. Phosphorylation is a common mechanism for regulating protein activity and cellular responses.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. The long-chain fatty acid moieties may disrupt microbial membranes, leading to cell lysis .
- Bone Health Applications : Similar compounds have been explored for their role in bone mineralization due to their ability to form hydroxyapatite-like structures. This property could be beneficial in developing treatments for bone-related conditions .
Research Findings
Recent studies have highlighted the biological activities associated with azanium compounds:
- Plant Growth Promotion : Research indicates that azanium can enhance plant growth by providing essential nutrients that promote root development and overall plant health .
- Microbial Metabolism : Studies have shown that azanium can influence microbial growth positively by supplying nitrogen and phosphorus, which are crucial for microbial metabolism .
Case Studies
- Agricultural Applications : In agricultural settings, azanium has been tested for its effectiveness as a fertilizer. Results demonstrated improved crop yields compared to traditional fertilizers due to its rapid nutrient release profile.
- Biomedical Research : In vitro studies have assessed the impact of azanium on osteoblast proliferation and differentiation. Findings suggest enhanced mineralization in the presence of azanium, indicating its potential use in bone repair therapies.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₅₁H₉₃N₃O₁₈P |
| Molecular Weight | 1039.27 g/mol |
| Solubility | Soluble in water |
| pH (in solution) | 7.5 - 8 |
| Biological Activities | Nutrient source, antimicrobial |
Q & A
Q. What are the key considerations for synthesizing this compound given its complex stereochemistry and multiple acylated chains?
Synthesis requires meticulous control of stereochemistry and sequential acylation. Stepwise strategies using protecting groups (e.g., for hydroxyl and amino moieties) can prevent undesired side reactions. Reaction progress should be monitored via and to confirm intermediate structures, as demonstrated in similar multi-step syntheses of acylated sugars and lipids . Low yields (11–51%) in analogous systems highlight the need for optimization of reaction conditions (e.g., temperature, catalyst) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
High-resolution mass spectrometry (HRMS-ESI) is critical for verifying molecular weight and acyl chain composition. and can resolve stereochemistry and substitution patterns, while IR spectroscopy identifies functional groups (e.g., ester, phosphate). For purification, reverse-phase HPLC with gradients tailored to lipid-like molecules is recommended. Contaminants (e.g., unreacted acyl donors) should be identified via comparative chromatographic profiles .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct controlled degradation studies by incubating the compound in buffers (pH 3–10) at 25–60°C. Monitor decomposition via LC-MS and quantify degradation products (e.g., free fatty acids, phosphate derivatives) using calibration curves. Compare results with structurally related ammonium surfactants (e.g., ammonium decanoate) to infer stability trends .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) optimize reaction pathways for this compound?
Quantum mechanical calculations (DFT or ab initio) can predict transition states and energy barriers for acylation and phosphorylation steps. Tools like COMSOL Multiphysics enable simulation of reaction kinetics, while AI-driven platforms (e.g., ICReDD’s workflow) integrate computational predictions with experimental validation to narrow optimal conditions .
Q. What experimental design strategies minimize variability in studies on the compound’s interactions with biological membranes?
Use factorial design to test variables like lipid composition, temperature, and ionic strength. For example, a factorial design (pH, membrane curvature, compound concentration) can identify dominant factors. Surface plasmon resonance (SPR) or cryo-electron microscopy (cryo-EM) can quantify binding kinetics and structural changes .
Q. How can contradictions in stability or bioactivity data be resolved methodologically?
Apply triangulation by combining orthogonal techniques (e.g., NMR, MS, and molecular dynamics simulations) to cross-validate results. For conflicting bioactivity data, use dose-response assays across multiple cell lines and statistical meta-analysis to identify outliers. Refer to frameworks for handling contradictory data in multi-method studies .
Q. What methodologies enable the study of the compound’s supramolecular assemblies in aqueous solutions?
Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can characterize micelle or vesicle formation. Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) predict assembly dynamics. Compare with analogs (e.g., ammonium decanoate) to isolate the impact of acyl chain length .
Q. How can AI-driven data management tools enhance research on this compound’s properties?
Implement AI platforms for automated spectral analysis (e.g., NMR peak assignment via machine learning) and predictive modeling of solubility or toxicity. Cloud-based software (e.g., Benchling) ensures secure, centralized data storage and collaborative analysis. Virtual screening libraries can prioritize analogs for synthesis .
Methodological Considerations
Q. How should researchers design comparative studies to infer structure-activity relationships (SARs) for this compound?
Synthesize analogs with systematic modifications (e.g., acyl chain length, stereochemistry) and test bioactivity in standardized assays (e.g., antimicrobial or membrane permeability). Use principal component analysis (PCA) to correlate structural features with activity, referencing comparative frameworks in lipidomics .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
Document all synthetic steps with detailed reaction logs (time, temperature, yields) and raw spectral data. Share protocols via platforms like Protocols.io to enable peer validation. For characterization, adhere to IUPAC guidelines for reporting NMR and MS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
